5-BENZOFURANOL, 3-(p-CHLOROPHENYL)-4-DIMETHYLAMINOMETHYL-2-METHYL-
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Overview
Description
5-Benzofuranol, 3-(p-chlorophenyl)-4-dimethylaminomethyl-2-methyl- is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranol, 3-(p-chlorophenyl)-4-dimethylaminomethyl-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of a phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the p-Chlorophenyl Group: The p-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the benzofuran ring is treated with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylaminomethyl Group: The dimethylaminomethyl group can be introduced through a Mannich reaction, involving the condensation of formaldehyde, dimethylamine, and the benzofuran derivative.
Methylation: The final step involves the methylation of the benzofuran ring at the 2-position using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of 5-Benzofuranol, 3-(p-chlorophenyl)-4-dimethylaminomethyl-2-methyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Benzofuranol, 3-(p-chlorophenyl)-4-dimethylaminomethyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
5-Benzofuranol, 3-(p-chlorophenyl)-4-dimethylaminomethyl-2-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 3-(p-chlorophenyl)-4-dimethylaminomethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Benzofuranol, 2-[2-(4-chlorophenyl)ethyl]-2,3-dihydro-3,3-dimethyl-6-(3-phenoxypropyl): A similar compound with a different substitution pattern on the benzofuran ring.
5-Benzofuranol, 2-methyl-3-(4-chlorophenyl): Another related compound with variations in the substituents on the benzofuran ring.
Uniqueness
5-Benzofuranol, 3-(p-chlorophenyl)-4-dimethylaminomethyl-2-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
74151-14-7 |
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Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-2-methyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C18H18ClNO2/c1-11-17(12-4-6-13(19)7-5-12)18-14(10-20(2)3)15(21)8-9-16(18)22-11/h4-9,21H,10H2,1-3H3 |
InChI Key |
NEPQCQASFWVLNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)C)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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